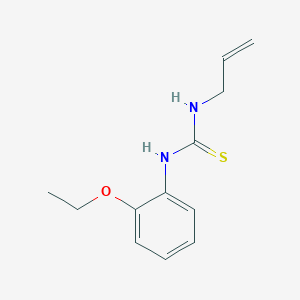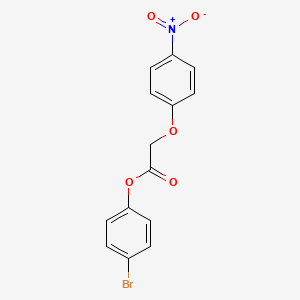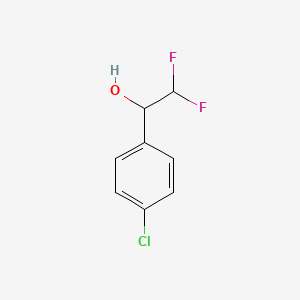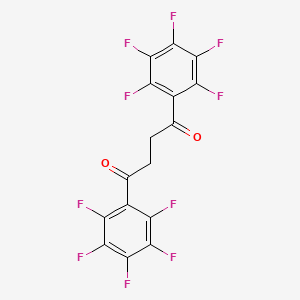
N-(9-Anthracenylmethylene)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Anthracenylmethylene)-4-nitroaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a nitroaniline group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Anthracenylmethylene)-4-nitroaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(9-Anthracenylmethylene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst (FeCl3), or sulfuric acid (H2SO4) for sulfonation
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: N-(9-Anthracenylmethylene)-4-aminoaniline.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
N-(9-Anthracenylmethylene)-4-nitroaniline has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Wirkmechanismus
The mechanism of action of N-(9-Anthracenylmethylene)-4-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily attributed to its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- N-(9-Anthracenylmethylene)-4-hydroxyaniline
- N-(9-Anthracenylmethylene)-4-chloroaniline
- N-(9-Anthracenylmethylene)-2-methyl-5-nitroaniline
Comparison: N-(9-Anthracenylmethylene)-4-nitroaniline is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties compared to its analogs. The nitro group enhances the compound’s reactivity in reduction and substitution reactions, making it a versatile intermediate for synthesizing various derivatives. Additionally, the nitro group contributes to the compound’s potential cytotoxicity, making it a valuable candidate for anticancer research .
Eigenschaften
CAS-Nummer |
14607-12-6 |
|---|---|
Molekularformel |
C21H14N2O2 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
1-anthracen-9-yl-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)18-11-9-17(10-12-18)22-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
InChI-Schlüssel |
TUWBQJMDQGUWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)






![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)




